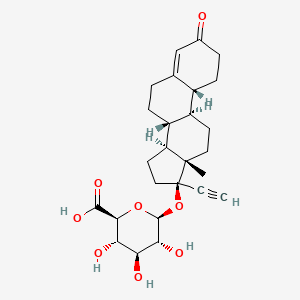

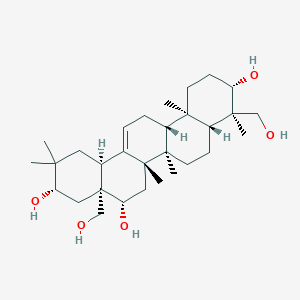

Norethindrone beta-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norethindrone beta-D-Glucuronide (NEB-DG) is a synthetic hormone used for a variety of research applications, including studies of its biochemical and physiological effects. It is a synthetic progestin and is a glucuronide conjugate of the progestin norethindrone. It is commonly used to study the effects of progestins on the body, as well as to study the effects of other hormones on the body. NEB-DG has been extensively studied in laboratory and clinical settings, and is widely used in research applications.

科学的研究の応用

1. Genotoxic Potential

- Norethindrone has been identified as potentially genotoxic, activating p53 and phosphorylating H2AX in a dose-dependent manner, highlighting its potential carcinogenic risk. This genotoxicity was specific to norethindrone and not observed with related drugs (Gallmeier et al., 2005).

2. Metabolism and Accumulation

- Research on the accumulation of norethindrone and its metabolites, including glucuronide conjugates, in human plasma during contraceptive dosages revealed varying levels of accumulation and individual metabolic responses (Braselton et al., 1979).

3. Comparative Metabolism

- Studies comparing the metabolism of norethindrone with other contraceptive steroids showed extensive reduction and conjugation processes, circulating predominantly as sulfates and glucuronides, highlighting the complexity of steroid metabolism (Stanczyk & Roy, 1990).

4. Environmental Impact

- Norethindrone's presence in water environments poses a threat to aquatic organisms, affecting growth, sex differentiation, and gene expression in marine species, demonstrating the broader ecological implications of synthetic progestins (Dong et al., 2022).

5. Pharmacokinetics in Different Populations

- The pharmacokinetics of norethindrone vary among populations, with studies indicating differences in drug handling and metabolism based on socio-economic and nutritional factors, suggesting the need for tailored dosing strategies (Prasad et al., 1979).

6. Reproductive Effects in Aquatic Species

- Exposure to norethindrone in aquatic environments, even at low concentrations, significantly affects the reproduction and physiology of fish species, highlighting the compound's potent endocrine-disrupting capabilities (Paulos et al., 2010).

作用機序

生化学分析

Biochemical Properties

Norethindrone beta-D-Glucuronide is involved in biochemical reactions that are crucial for various biological processes. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for the enzyme beta-glucuronidase , which hydrolyzes beta-D-glucuronide compounds. The nature of these interactions is complex and involves various biochemical pathways.

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors. It is a metabolite of Norethindrone , indicating its involvement in the metabolic pathways of this compound. Detailed information on the specific metabolic pathways that this compound is involved in is currently lacking.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOHDQNOAACQBL-GBJMIENCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64701-11-7 |

Source

|

| Record name | Norethindrone glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORETHINDRONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)